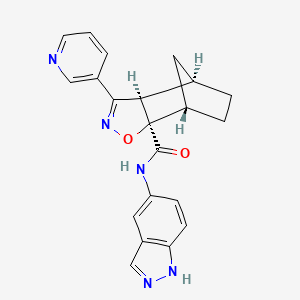

Cyp11B1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19N5O2 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(1S,2R,6R,7R)-N-(1H-indazol-5-yl)-5-pyridin-3-yl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-2-carboxamide |

InChI |

InChI=1S/C21H19N5O2/c27-20(24-16-5-6-17-14(9-16)11-23-25-17)21-15-4-3-12(8-15)18(21)19(26-28-21)13-2-1-7-22-10-13/h1-2,5-7,9-12,15,18H,3-4,8H2,(H,23,25)(H,24,27)/t12-,15+,18-,21-/m1/s1 |

InChI Key |

RGHYMBULABJHQT-OKNMBPCOSA-N |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@]2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |

Canonical SMILES |

C1CC2CC1C3C2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Cyp11B1-IN-2: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cyp11B1-IN-2 has emerged as a potent and selective inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the final step of cortisol biosynthesis. Its high selectivity for CYP11B1 over the closely related aldosterone synthase (CYP11B2) makes it a promising candidate for the treatment of diseases associated with cortisol excess, such as Cushing's syndrome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the relevant biological pathways.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CYP11B1. This enzyme, located in the inner mitochondrial membrane of adrenal cortex cells, is responsible for the conversion of 11-deoxycortisol to cortisol. By blocking this crucial step, this compound effectively reduces the production of cortisol.

The selectivity of this compound is a key feature of its mechanism. It shows significantly less inhibition of CYP11B2, the enzyme responsible for the final step of aldosterone synthesis. This selectivity is crucial for avoiding off-target effects, such as electrolyte imbalances, that can be associated with non-selective inhibitors.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantified through a series of in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | Species | IC50 (nM) |

| CYP11B1 | Human | 9 |

| CYP11B1 | Rat | 25 |

Table 1: Inhibitory Activity of this compound against CYP11B1. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both human and rat CYP11B1.

| Enzyme | IC50 (µM) |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

| CYP3A4 | >10 |

| CYP2E1 | >10 |

Table 2: Selectivity Profile of this compound. The high IC50 values against a panel of major cytochrome P450 enzymes highlight the selectivity of this compound, suggesting a lower potential for drug-drug interactions.

In Vivo Efficacy and Pharmacokinetics

In vivo studies in rats have demonstrated the ability of this compound to effectively reduce systemic cortisol levels.

| Parameter | Value |

| Dose (Oral) | 25 mg/kg |

| Plasma Cortisol Reduction | From 376 ± 22 ng/L to 28 ± 5 ng/L |

Table 3: In Vivo Efficacy of this compound in Rats. A single oral dose of this compound leads to a significant reduction in plasma cortisol concentrations.

| Parameter | Value (IV, 5 mg/kg) | Value (Oral, 25 mg/kg) |

| Cmax (µg/L) | 12,686 | - |

| T½ (h) | ~4.5 | ~4.5 |

Table 4: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats. The compound exhibits a reasonable half-life after both intravenous and oral administration.

Signaling Pathway and Experimental Workflows

To visually represent the context of this compound's action, the following diagrams illustrate the steroidogenesis pathway and the general workflows for its in vitro and in vivo evaluation.

Figure 1: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound on the conversion of 11-deoxycortisol to cortisol.

Figure 2: General experimental workflow for determining the in vitro inhibitory activity of this compound.

Figure 3: General experimental workflow for evaluating the in vivo efficacy of this compound in reducing plasma cortisol levels in rats.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro CYP11B1 Inhibition Assay

1. Cell Culture and Maintenance:

-

V79MZ cells, a Chinese hamster lung fibroblast cell line, are stably transfected to express human CYP11B1.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the recombinant protein.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Inhibition Assay Protocol:

-

V79MZ-hCYP11B1 cells are seeded into 24-well plates and grown to confluence.

-

On the day of the experiment, the culture medium is removed, and the cells are washed with serum-free DMEM.

-

A solution of this compound at various concentrations (typically in a logarithmic series) in serum-free DMEM is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The cells are pre-incubated with the inhibitor for a defined period (e.g., 1 hour) at 37°C.

-

The substrate, 11-deoxycortisol, is then added to each well to a final concentration of 500 nM.

-

The incubation is continued for a further period (e.g., 3 hours) at 37°C.

3. Sample Processing and Analysis:

-

The reaction is terminated by transferring the supernatant to a new tube containing a quenching solvent (e.g., ice-cold acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC).

-

A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

-

The product, cortisol, is detected by UV absorbance (e.g., at 245 nm) and quantified by comparing the peak area to a standard curve of known cortisol concentrations.

4. Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Cortisol Reduction Study in Rats

1. Animals and Housing:

-

Male Sprague-Dawley rats are used for the study.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

-

Animals are acclimatized to the housing conditions for at least one week before the experiment.

2. Dosing and Sample Collection:

-

This compound is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).

-

A single oral dose of 25 mg/kg is administered to the treatment group, while the control group receives the vehicle only.

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Cortisol Measurement:

-

Plasma is separated by centrifugation of the blood samples.

-

Plasma cortisol concentrations are determined using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat cortisol or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

4. Data Analysis:

-

Plasma cortisol concentrations at each time point are plotted to observe the time course of cortisol reduction.

-

The mean cortisol concentration in the treated group is compared to the control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

-

The percentage reduction in plasma cortisol is calculated.

Conclusion

This compound is a potent and selective inhibitor of CYP11B1 with a clear mechanism of action centered on the direct inhibition of cortisol synthesis. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for cortisol-driven diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this and similar compounds.

In Vitro Characterization of Cyp11B1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp11B1-IN-2 is a potent and selective inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and physicochemical properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the fields of endocrinology and drug discovery.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

| Target | Species | IC50 (nM) |

| Cyp11B1 | Human | 9[1] |

| Cyp11B1 | Rat | 25[1] |

Table 2: Selectivity Profile of this compound against other Human CYP Enzymes

| Enzyme | IC50 (µM) |

| CYP1A2 | > 10[1] |

| CYP2C9 | > 10[1] |

| CYP2C19 | > 10[1] |

| CYP2D6 | > 10[1] |

| CYP2E1 | > 10[1] |

| CYP3A4 | > 10[1] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| cLogP | 3.12[1] |

| Aqueous Solubility (µM) | 196[1] |

Signaling Pathway and Inhibition

The following diagram illustrates the cortisol biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established methods for assessing CYP11B1 inhibition.

Protocol 1: Cell-Based CYP11B1 Inhibition Assay using V79MZ Cells

This assay is commonly used to determine the potency of inhibitors against human CYP11B1 expressed in a cellular context.

1. Cell Culture and Maintenance:

- Culture Chinese hamster lung fibroblast (V79MZ) cells stably expressing human CYP11B1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

- Seed V79MZ-hCYP11B1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

- Prepare serial dilutions of this compound in assay buffer (e.g., serum-free DMEM).

- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

- Add the this compound dilutions to the wells and pre-incubate for 1 hour at 37°C.

- Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol (e.g., 500 nM final concentration), to each well.

- Incubate for a defined period (e.g., 3 hours) at 37°C.

- Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

3. Analysis:

- Collect the supernatant from each well.

- Analyze the formation of cortisol from 11-deoxycortisol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: CYP11B1 Inhibition Assay using Adrenal Homogenates

This assay utilizes a more physiologically relevant source of the enzyme.

1. Preparation of Adrenal Homogenates:

- Obtain human or rat adrenal glands and immediately place them in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

- Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

- Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is the source of the enzyme.

- Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford assay).

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a reaction tube, combine the adrenal homogenate (e.g., 50-100 µg of total protein), the this compound dilution, and a source of NADPH (e.g., 1 mM).

- Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

- Initiate the reaction by adding the substrate, 11-deoxycortisol (concentration near the Km value, if known).

- Incubate for a specific time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.

- Terminate the reaction by adding an organic solvent (e.g., ethyl acetate).

3. Analysis:

- Extract the steroids into the organic solvent.

- Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

- Analyze the conversion of 11-deoxycortisol to cortisol by HPLC or LC-MS.

- Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of a CYP11B1 inhibitor.

Mechanism of Inhibition

While specific kinetic studies for this compound are not publicly available, CYP11B1 inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.[2][3] To fully elucidate the mechanism of inhibition for this compound, further enzymatic kinetic studies would be required. These studies would involve measuring the initial reaction velocities at various substrate and inhibitor concentrations to determine the binding constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Conclusion

This compound is a potent and selective inhibitor of human and rat CYP11B1. Its favorable physicochemical properties suggest good potential for further development. The provided experimental protocols offer a foundation for researchers to conduct in vitro studies to further characterize this and similar compounds. Future studies should focus on determining the binding kinetics and the precise mechanism of inhibition to provide a more complete understanding of its interaction with the CYP11B1 enzyme.

References

In-Depth Technical Guide: Target Specificity and Selectivity Profile of a Selective CYP11B1 Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of a representative selective inhibitor of Steroid 11β-hydroxylase (CYP11B1). As no public data exists for a compound designated "Cyp11B1-IN-2", this document utilizes published data for a well-characterized, potent, and selective CYP11B1 inhibitor, herein referred to as Compound 33 , to illustrate the core principles and experimental methodologies.[1][2][3] Compound 33 was developed as a potential therapeutic agent for cortisol-dependent diseases, such as Cushing's syndrome.[1][2][3]

Introduction to CYP11B1 as a Therapeutic Target

CYP11B1, also known as steroid 11β-hydroxylase, is a mitochondrial cytochrome P450 enzyme predominantly found in the adrenal cortex.[4] It plays a crucial role in the biosynthesis of glucocorticoids by catalyzing the final step in cortisol production: the conversion of 11-deoxycortisol to cortisol.[2][5] In certain pathological conditions, such as Cushing's syndrome, excessive cortisol production leads to significant morbidity.[5] Selective inhibition of CYP11B1 presents a promising therapeutic strategy to normalize cortisol levels.[1][5]

A significant challenge in developing CYP11B1 inhibitors is achieving selectivity over the highly homologous enzyme, aldosterone synthase (CYP11B2), which is responsible for aldosterone production.[1][5] CYP11B1 and CYP11B2 share 93% amino acid sequence identity, making the design of selective inhibitors difficult.[1][5] Off-target inhibition of CYP11B2 can lead to undesirable effects on blood pressure regulation.[6] Therefore, a thorough characterization of an inhibitor's selectivity profile is paramount.

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of Compound 33 and other reference compounds was assessed against human CYP11B1 and other key steroidogenic enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | CYP17 IC50 (nM) | CYP19 IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) |

| Compound 33 | 152 | >2700 | >10000 | >10000 | >18 |

| Metyrapone | 36 | 123 | >10000 | >10000 | 3.4 |

| Etomidate | 3.1 | 1.8 | >10000 | >10000 | 0.6 |

| Ketoconazole | 27 | 1250 | 30 | 1200 | 46.3 |

Data sourced from Hille et al., 2010.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the steroidogenesis pathway, highlighting the specific point of inhibition by Compound 33.

Caption: Steroidogenesis pathway and the inhibitory action of Compound 33.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity and selectivity of Compound 33.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against human CYP11B1 and CYP11B2.

Cell Lines: V79MZ cells stably expressing either human CYP11B1 or human CYP11B2 were utilized.[1]

Protocol:

-

V79MZ cells were seeded in 24-well plates and cultured to near confluence.

-

The culture medium was removed, and the cells were washed with a serum-free medium.

-

A reaction mixture containing the radiolabeled substrate, [³H]-11-deoxycorticosterone, and varying concentrations of the test compound (or vehicle control) was added to each well.

-

The plates were incubated for a specified period at 37°C in a humidified atmosphere of 5% CO2.

-

The reaction was terminated by the addition of a quenching solvent.

-

The steroids were extracted from the reaction mixture.

-

The extracted steroids were separated by thin-layer chromatography (TLC).

-

The radioactivity of the substrate and the converted product (corticosterone for CYP11B1 and aldosterone for CYP11B2) was quantified using a radioisotope scanner.

-

The percentage of substrate conversion was calculated for each compound concentration.

-

IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Selectivity Assays for CYP17 and CYP19

Objective: To assess the off-target inhibitory effects of test compounds on other key steroidogenic enzymes.

Methodology:

-

CYP17 (17α-hydroxylase/17,20-lyase) Inhibition: Assays were performed using microsomal preparations from cells expressing human CYP17. The conversion of radiolabeled progesterone or pregnenolone was monitored.

-

CYP19 (Aromatase) Inhibition: The inhibitory activity against human placental aromatase was determined using a tritiated water release assay with [1β-³H]-androstenedione as the substrate.

Experimental and Logical Workflow Diagram

The diagram below outlines the workflow for assessing the selectivity of a novel CYP11B1 inhibitor.

Caption: Workflow for determining the selectivity of a CYP11B1 inhibitor.

Conclusion

The data presented in this guide demonstrate that Compound 33 is a potent inhibitor of CYP11B1 with a favorable selectivity profile against other key steroidogenic enzymes, particularly the highly homologous CYP11B2. The detailed experimental protocols provide a framework for the evaluation of novel CYP11B1 inhibitors. The development of such selective inhibitors represents a significant advancement in the potential treatment of cortisol-dependent disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Cyp11B1 Inhibitors

A Note to the Reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Cyp11B1-IN-2." The following guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of well-characterized Cyp11B1 inhibitors, offering a framework for understanding the properties of this class of compounds. The data and methodologies presented are based on representative examples from the scientific literature.

Introduction to Cyp11B1 and its Inhibition

Cytochrome P450 11B1 (CYP11B1), also known as steroid 11β-hydroxylase, is a crucial enzyme in the adrenal cortex responsible for the final step in cortisol synthesis.[1][2] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1] Due to its key role in cortisol production, CYP11B1 has emerged as a significant therapeutic target for conditions characterized by cortisol excess, such as Cushing's syndrome.[2] Inhibitors of CYP11B1 aim to modulate the production of this vital steroid hormone, thereby offering a therapeutic strategy for managing these disorders.[1][2] The mechanism of action for these inhibitors typically involves binding to the active site of the CYP11B1 enzyme, which blocks the conversion of precursor molecules into cortisol.[1]

Pharmacodynamics: The Effect on the Body

The pharmacodynamics of a Cyp11B1 inhibitor describe its biochemical and physiological effects. A primary measure of a Cyp11B1 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity.

In Vitro Potency of Select Cyp11B1 Inhibitors

The following table summarizes the in vitro potency of several known Cyp11B1 inhibitors against the target enzyme and the closely related CYP11B2 (aldosterone synthase) to indicate selectivity.

| Compound | Target | IC50 (nM) | Selectivity (CYP11B2/CYP11B1) |

| Osilodrostat | CYP11B1 | 2.5 | 10 |

| Metyrapone | CYP11B1 | 30 | 1.3 |

| LCI699 (Osilodrostat) | CYP11B1 | 1.5 | 20 |

| Nevirapine | CYP11B1 | 7,800 | >13 |

Note: Data is compiled from various public sources and is intended for comparative purposes.

Signaling Pathway of Cortisol Synthesis and Cyp11B1 Inhibition

The following diagram illustrates the steroidogenesis pathway in the adrenal cortex, highlighting the role of Cyp11B1 and the mechanism of its inhibition.

Caption: Cortisol synthesis pathway and the point of Cyp11B1 inhibition.

Pharmacokinetics: The Fate of the Drug in the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters determine the onset, intensity, and duration of the drug's action.

Key Pharmacokinetic Parameters of a Representative Cyp11B1 Inhibitor (Osilodrostat)

The following table presents a summary of the key pharmacokinetic parameters for Osilodrostat, a well-studied Cyp11B1 inhibitor.

| Parameter | Value | Unit |

| Bioavailability (F) | ~50 | % |

| Time to Peak Concentration (Tmax) | 1-2 | hours |

| Plasma Half-life (t1/2) | 4 | hours |

| Volume of Distribution (Vd) | 100 | L |

| Clearance (CL) | 18 | L/h |

| Major Metabolism | Hepatic (CYP3A4, UGTs) | - |

| Major Excretion | Renal | - |

Note: These values are approximate and can vary based on patient-specific factors.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines a typical experimental workflow for determining the pharmacokinetic profile of a Cyp11B1 inhibitor.

Caption: General workflow for pharmacokinetic characterization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of Cyp11B1 inhibitors.

In Vitro CYP11B1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against human CYP11B1.

Materials:

-

Recombinant human CYP11B1 enzyme

-

11-deoxycortisol (substrate)

-

NADPH regenerating system

-

Test compound

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the CYP11B1 enzyme, NADPH regenerating system, and buffer in a 96-well plate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, 11-deoxycortisol.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the formation of cortisol from 11-deoxycortisol using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

Test compound formulated for oral gavage

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of the test compound via gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis (NCA) software.

Conclusion

The development of potent and selective Cyp11B1 inhibitors represents a promising therapeutic avenue for managing diseases associated with cortisol excess. A thorough understanding of the pharmacodynamic and pharmacokinetic properties of these compounds is critical for their successful clinical development. This guide has provided a comprehensive overview of the key considerations and experimental approaches for characterizing Cyp11B1 inhibitors, using examples from the existing scientific literature. Future research will likely focus on identifying next-generation inhibitors with improved selectivity and pharmacokinetic profiles to enhance their therapeutic utility and minimize off-target effects.

References

The Selective CYP11B1 Inhibitor Osilodrostat: A Technical Overview of its Impact on Cortisol and Aldosterone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Osilodrostat (formerly known as LCI699), a potent inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway. The document details the compound's effects on both cortisol and aldosterone synthesis, presenting quantitative data from preclinical studies. Detailed experimental methodologies are provided to allow for the replication and validation of key findings. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the compound's mechanism of action and evaluation process. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on modulators of steroidogenesis.

Introduction

The synthesis of glucocorticoids and mineralocorticoids is a tightly regulated process, with key enzymatic steps controlled by members of the cytochrome P450 (CYP) superfamily. 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) are two homologous mitochondrial enzymes that catalyze the final steps of cortisol and aldosterone production, respectively.[1] Due to their critical roles in regulating blood pressure, metabolism, and the stress response, these enzymes are attractive targets for therapeutic intervention in a range of endocrine disorders.[2]

Osilodrostat (LCI699) is a potent oral inhibitor of CYP11B1 and has been approved for the treatment of Cushing's disease, a condition characterized by excessive cortisol production.[3][4] While initially investigated as a treatment for hypertension due to its inhibition of aldosterone synthase, its significant impact on cortisol synthesis led to its development for hypercortisolemic states.[4] This guide will focus on the effects of Osilodrostat on both cortisol and aldosterone synthesis, providing a detailed examination of its biochemical activity and the methodologies used to characterize it.

Mechanism of Action

Osilodrostat exerts its pharmacological effect by directly inhibiting the enzymatic activity of CYP11B1. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.[4] By blocking this terminal step, Osilodrostat effectively reduces the circulating levels of cortisol. Due to the high sequence homology between CYP11B1 and CYP11B2, Osilodrostat also inhibits aldosterone synthase, which catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[1] This dual inhibitory activity is a key characteristic of the compound.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of Osilodrostat against human CYP11B1 and CYP11B2 has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

| Compound | Target Enzyme | Assay Type | Species | IC50 (nM) | Reference |

| Osilodrostat (LCI699) | CYP11B1 (11β-hydroxylase) | Recombinant enzyme assay | Human | 2.5 | [5] |

| CYP11B2 (Aldosterone synthase) | Recombinant enzyme assay | Human | 0.7 | [5] | |

| CYP11B1 (11β-hydroxylase) | Cell-based assay (V79 cells) | Human | 35 | [6] | |

| CYP11B2 (Aldosterone synthase) | Cell-based assay (V79 cells) | Human | 0.28 ± 0.06 | [5] | |

| Metyrapone | CYP11B1 (11β-hydroxylase) | Not Specified | Not Specified | 15 | [7] |

| CYP11B2 (Aldosterone synthase) | Not Specified | Not Specified | 72 | [7] | |

| Baxdrostat (RO6836191) | CYP11B2 (Aldosterone synthase) | Recombinant enzyme assay | Human | Kᵢ = 13 | [8] |

| CYP11B1 (11β-hydroxylase) | Recombinant enzyme assay | Human | >100-fold less potent than vs CYP11B2 | [8] |

Table 1: In vitro inhibitory activity of Osilodrostat and comparator compounds against CYP11B1 and CYP11B2.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

Recombinant Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the purified, recombinant target enzyme.

-

Enzyme Source: Recombinant human CYP11B1 and CYP11B2 expressed in a suitable host system (e.g., E. coli, insect cells).

-

Substrate: A specific substrate for the enzyme is used, such as 11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2. Often, a fluorescent or radiolabeled substrate is employed for ease of detection.

-

Incubation: The recombinant enzyme, substrate, and varying concentrations of the inhibitor (e.g., Osilodrostat) are incubated in a suitable buffer system that supports enzyme activity. The reaction is initiated by the addition of a cofactor, such as NADPH.

-

Detection: The formation of the product (cortisol or aldosterone) is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), or by measuring the fluorescence or radioactivity of the product.

-

Data Analysis: The rate of product formation at each inhibitor concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

This assay assesses the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and metabolism.

-

Cell Line: A suitable mammalian cell line, such as the human adrenocortical carcinoma cell line NCI-H295R or a non-steroidogenic cell line (e.g., HEK293, V79) engineered to express the target enzyme (CYP11B1 or CYP11B2), is used.[9]

-

Cell Culture: Cells are cultured under standard conditions and then seeded into multi-well plates.

-

Treatment: Cells are pre-incubated with varying concentrations of the inhibitor for a defined period.

-

Stimulation: The synthesis of cortisol or aldosterone is stimulated by adding a precursor substrate (e.g., 11-deoxycortisol or 11-deoxycorticosterone) and, if necessary, an inducer of steroidogenesis (e.g., forskolin or angiotensin II).

-

Quantification: After a further incubation period, the concentration of cortisol or aldosterone in the cell culture supernatant is measured using a specific immunoassay (e.g., ELISA) or by LC-MS/MS.

-

Data Analysis: The amount of steroid produced at each inhibitor concentration is used to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of Osilodrostat.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osilodrostat: 11β-hydroxylase inhibitor for treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Insights into the Binding of Cyp11B1-IN-2 with 11β-Hydroxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the selective inhibitor Cyp11B1-IN-2 and its target, 11β-hydroxylase (CYP11B1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in structural biology and drug development.

Introduction to 11β-Hydroxylase (CYP11B1)

11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene, plays a pivotal role in the biosynthesis of corticosteroids.[1] Specifically, it catalyzes the final and rate-limiting step in the production of cortisol by hydroxylating 11-deoxycortisol.[2][3] Dysregulation of CYP11B1 activity and subsequent cortisol overproduction are implicated in various pathological conditions, most notably Cushing's syndrome. Consequently, the development of selective CYP11B1 inhibitors is a key therapeutic strategy. This compound has emerged as a potent and selective inhibitor of this enzyme.[4]

Quantitative Analysis of this compound Binding

This compound demonstrates high potency and selectivity for both human and rat 11β-hydroxylase. The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.

Table 1: Inhibitory Potency of this compound against 11β-Hydroxylase (CYP11B1)

| Species | IC50 Value (nM) |

| Human | 9 |

| Rat | 25 |

| Data sourced from MedchemExpress.[4] |

Table 2: Selectivity Profile of this compound against other Cytochrome P450 Enzymes

| Enzyme | IC50 Value (μM) |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

| CYP2E1 | >10 |

| CYP3A4 | >10 |

| Data sourced from MedchemExpress.[4] An IC50 value greater than 10 μM indicates a low inhibitory effect, demonstrating the high selectivity of this compound. |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Conditions |

| Maximum Plasma Concentration (Cmax) | 12,686 µg/L | 5 mg/kg (IV) or 25 mg/kg (Oral) |

| Terminal Half-life (t1/2) | ~4.5 h | 5 mg/kg (IV) or 25 mg/kg (Oral) |

| Plasma Cortisol Reduction | From 376 ± 22 to 28 ± 5 ng/L | 25 mg/kg (Oral) |

| Data sourced from MedchemExpress.[4] |

Structural Biology of the Interaction

As of the latest available data, a crystal structure of 11β-hydroxylase in a complex with this compound has not been publicly released. However, significant insights can be gleaned from the crystal structure of human CYP11B1 in complex with another inhibitor, fadrozole, resolved at 2.1 Å.[5][6] This structure reveals key features of the active site and the mode of inhibitor binding, which likely share similarities with the binding of this compound. Both fadrozole and this compound are nitrogen-containing heterocyclic compounds that are expected to coordinate with the heme iron in the active site of the enzyme, a common mechanism for CYP450 inhibitors.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the study of Cyp11B1 inhibitors like this compound.

Recombinant Human CYP11B1 Inhibition Assay (IC50 Determination)

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human 11β-hydroxylase.

Objective: To quantify the inhibitory potency of a compound by measuring its effect on the conversion of a substrate by CYP11B1 expressed in a cellular system.

Materials:

-

V79MZ cells stably co-expressing human CYP11B1, human adrenodoxin, and human adrenodoxin reductase.[8]

-

[³H]-labeled 11-deoxycorticosterone (substrate).[9]

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Reference inhibitors (e.g., metyrapone, etomidate).[9]

-

Cell culture medium and reagents.

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture the V79MZ cells expressing the human CYP11B1 system under standard conditions.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.

-

Inhibitor Addition: Prepare serial dilutions of the test compound and reference inhibitors. Add the diluted compounds to the respective wells.

-

Substrate Addition: Add [³H]-labeled 11-deoxycorticosterone to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for substrate conversion.

-

Reaction Termination and Extraction: Stop the reaction and extract the steroids from the medium.

-

Analysis: Separate the substrate and the hydroxylated product using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled product using a scintillation counter.

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

X-ray Crystallography of CYP11B1-Inhibitor Complex

This protocol outlines the general workflow for determining the three-dimensional structure of 11β-hydroxylase in complex with an inhibitor.

Objective: To elucidate the atomic-level interactions between the inhibitor and the enzyme's active site.

Materials:

-

Recombinant human CYP11B1 protein.[10]

-

Inhibitor of interest (e.g., this compound).

-

Crystallization screening kits and reagents.

-

Cryoprotectants.

-

X-ray diffraction equipment (synchrotron source recommended).

Procedure:

-

Protein Expression and Purification: Express recombinant human CYP11B1 in a suitable expression system (e.g., E. coli) and purify to homogeneity.

-

Complex Formation: Incubate the purified CYP11B1 with a molar excess of the inhibitor to ensure saturation of the active site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the complex.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant to prevent ice formation.

-

Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a high-intensity X-ray source.

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a final, high-resolution structure.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the steroid biosynthesis pathway and a typical experimental workflow for inhibitor screening.

Caption: Steroid biosynthesis pathway highlighting the central role of CYP11B1.

Caption: General workflow for the discovery and development of CYP11B1 inhibitors.

References

- 1. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP11B1 cytochrome P450 family 11 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 8. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

In-Depth Technical Guide: Cyp11B1-IN-2 for the Investigation of Congenital Adrenal Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1][2] The most common form is 21-hydroxylase deficiency, however, defects in other enzymes of the steroidogenesis pathway, such as 11β-hydroxylase (CYP11B1), also lead to significant clinical manifestations.[1][3] Inhibition of CYP11B1 presents a promising therapeutic strategy for managing conditions of cortisol excess.[4] This technical guide provides a comprehensive overview of Cyp11B1-IN-2, a potent and selective inhibitor of CYP11B1, as a tool for studying CAH. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Congenital Adrenal Hyperplasia and CYP11B1

Congenital Adrenal Hyperplasia is characterized by a partial or total deficiency of enzymes involved in the adrenal synthesis of cortisol.[5] This deficiency leads to an overproduction of androgens due to the shunting of steroid precursors.[5] The second most common form of CAH is caused by mutations in the CYP11B1 gene, leading to 11β-hydroxylase deficiency.[6][7] This enzyme catalyzes the final step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol.[8][9] Its deficiency results in decreased cortisol levels, leading to a lack of negative feedback on the pituitary and hypothalamus, and consequently, increased secretion of adrenocorticotropic hormone (ACTH).[2] This chronic stimulation of the adrenal cortex causes hyperplasia and an accumulation of cortisol precursors, which are diverted to the androgen synthesis pathway.[2]

This compound (also referred to as compound 7aa) is an orally active, potent, and selective inhibitor of CYP11B1.[10][11] Its high selectivity for CYP11B1 over the highly homologous aldosterone synthase (CYP11B2) makes it a valuable research tool to investigate the specific consequences of 11β-hydroxylase inhibition in the context of CAH, without the confounding effects on mineralocorticoid synthesis.[10]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the CYP11B1 enzyme.[10] By binding to the active site of CYP11B1, it prevents the conversion of 11-deoxycortisol to cortisol. This targeted inhibition helps to normalize the downstream effects of excessive cortisol precursor accumulation and subsequent androgen overproduction, mimicking the biochemical correction sought in the treatment of CAH due to 11β-hydroxylase deficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency of this compound [10][11]

| Target Enzyme | Species | IC50 (nM) |

| CYP11B1 | Human | 9 |

| CYP11B1 | Rat | 25 |

Table 2: Selectivity Profile of this compound [10][11]

| Enzyme | IC50 (µM) |

| CYP1A2 | >10 |

| CYP2C9 | >10 |

| CYP2C19 | >10 |

| CYP2D6 | >10 |

| CYP2E1 | >10 |

| CYP3A4 | >10 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [11]

| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |

| Cmax (µg/L) | 12685.7 ± 421.3 | 7993.3 ± 478.7 |

| Tmax (h) | 0 | 4.2 ± 0.2 |

| AUC0-∞ (µg/L·h) | 50928.7 ± 982.6 | 54539.2 ± 1633.9 |

| T1/2 (h) | 4.5 ± 0.4 | 4.6 ± 0.2 |

| Bioavailability (%) | - | 21.4 |

Table 4: In Vivo Efficacy of this compound in Rats [11]

| Treatment | Dose (mg/kg, oral) | Plasma Cortisol Concentration (ng/L) |

| Vehicle | - | 376 ± 22 |

| This compound | 25 | 28 ± 5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro CYP11B1 Inhibition Assay

This protocol is adapted from methodologies used for the characterization of selective CYP11B1 inhibitors.[5]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on human CYP11B1.

Materials:

-

V79MZ cells stably expressing human CYP11B1

-

[³H]-labeled 11-deoxycorticosterone (substrate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., osilodrostat)

-

Cell culture medium and reagents

-

Scintillation counter and vials

-

Multi-well plates

Procedure:

-

Cell Culture: Culture V79MZ cells expressing human CYP11B1 under standard conditions.

-

Assay Setup: Seed the cells in multi-well plates and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in the appropriate vehicle.

-

Incubation: Add the test compound or control to the cells, followed by the addition of [³H]-labeled 11-deoxycorticosterone.

-

Reaction: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.

-

Extraction: Stop the reaction and extract the steroids from the cell medium.

-

Quantification: Separate the radiolabeled substrate and product (cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the amount of product formed using a scintillation counter. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study in a Rat Model

This protocol is based on the in vivo evaluation of this compound in rats.[11]

Objective: To assess the in vivo efficacy of this compound in reducing plasma cortisol levels.

Animal Model:

-

Adult male Sprague-Dawley rats (250-300 g)

Materials:

-

This compound

-

Vehicle for oral administration

-

Blood collection supplies

-

Centrifuge

-

LC-MS/MS system for steroid analysis

Procedure:

-

Acclimatization: Acclimatize the rats to the housing conditions for at least one week.

-

Dosing: Administer a single oral dose of this compound (25 mg/kg) or vehicle to the rats.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., before dosing and at the time of maximum plasma concentration, Tmax).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Steroid Extraction: Extract the steroids from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

-

LC-MS/MS Analysis: Quantify the plasma concentrations of cortisol and other relevant steroids using a validated LC-MS/MS method.

-

Data Analysis: Compare the plasma cortisol levels in the this compound treated group with the vehicle-treated group to determine the extent of cortisol reduction.

Steroid Profiling using LC-MS/MS

This protocol provides a general framework for the quantification of multiple steroid hormones.[1][12]

Objective: To simultaneously measure the levels of multiple steroid hormones in biological samples (e.g., plasma, cell culture supernatant).

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Mobile phases (e.g., water with formic acid and methanol with formic acid)

-

Steroid standards for calibration curves

-

Internal standards (deuterated steroids)

-

Sample preparation reagents (e.g., extraction solvents)

Procedure:

-

Sample Preparation:

-

Add internal standards to the samples.

-

Perform protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the steroids.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the steroids using a gradient elution on the C18 column.

-

-

MS/MS Detection:

-

Ionize the eluted steroids using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.

-

-

Data Analysis:

-

Construct calibration curves using the steroid standards.

-

Calculate the concentration of each steroid in the samples based on the peak area ratios of the analyte to the internal standard.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound in the context of CAH.

Caption: Simplified steroidogenesis pathway highlighting the role of CYP11B1 and the inhibitory action of this compound.

Caption: Pathophysiology of Congenital Adrenal Hyperplasia due to CYP11B1 deficiency.

Caption: General experimental workflow for the development and evaluation of a CYP11B1 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of CYP11B1, making it an invaluable tool for researchers studying the pathophysiology of Congenital Adrenal Hyperplasia due to 11β-hydroxylase deficiency. Its oral bioavailability and demonstrated in vivo efficacy in reducing cortisol levels further underscore its utility in preclinical studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CAH and in the development of novel therapeutic strategies.

References

- 1. Collection - Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids exhibit diverse effects on CYP11B1 expression and cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Regulation of CYP11B1 and CYP11B2 steroidogenic genes by hypoxia-inducible miR-10b in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two Novel CYP11B1 Gene Mutations in Patients from Two Croatian Families with 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[ d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

Early-Stage Research on Cyp11B1-IN-2 in Adrenal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and methodologies for evaluating the potent and selective 11β-hydroxylase (CYP11B1) inhibitor, Cyp11B1-IN-2, in adrenal cell lines. The information is curated for professionals in drug development and adrenal research, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (also referred to as compound 7aa) is a novel, orally active small molecule inhibitor of CYP11B1, the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] Due to its high potency and selectivity for CYP11B1 over the closely related aldosterone synthase (CYP11B2), this compound presents a promising therapeutic candidate for diseases characterized by cortisol excess, such as Cushing's syndrome.[1][4][5] Early research has focused on its inhibitory activity and selectivity, primarily utilizing in vitro enzyme assays and preclinical in vivo models.[2][3] The human adrenocortical carcinoma cell line, NCI-H295R, which expresses the key enzymes of steroidogenesis, serves as a critical in vitro model for evaluating the cellular activity and downstream effects of such inhibitors on steroid hormone production.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Reference |

| CYP11B1 | Human | 9 | [1][2][3] |

| CYP11B1 | Rat | 25 | [3] |

| CYP11B2 | Human | >1000 | [1][2] |

Table 2: Selectivity Profile of this compound

| Enzyme Pair | Selectivity Factor (IC50 CYP11B2 / IC50 CYP11B1) | Reference |

| CYP11B1 vs. CYP11B2 | ~1500-fold | [1][2] |

Table 3: Selectivity Against Other Human CYP Enzymes

| CYP Enzyme | IC50 (µM) | Reference |

| CYP1A2 | >10 | [3] |

| CYP2C9 | >10 | [3] |

| CYP2C19 | >10 | [3] |

| CYP2D6 | >10 | [3] |

| CYP2E1 | >10 | [3] |

| CYP3A4 | >10 | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of this compound in the NCI-H295R adrenal cell line.

NCI-H295R Cell Culture and Maintenance

-

Cell Line: Human adrenocortical carcinoma NCI-H295R (ATCC® CRL-2128™).

-

Culture Medium: Prepare a complete growth medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Detach cells using a brief incubation with 0.25% trypsin-EDTA.

In Vitro Inhibition Assay in NCI-H295R Cells

-

Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well in complete growth medium and allow them to adhere for 24 hours.

-

Starvation: Replace the growth medium with serum-free DMEM/F12 and incubate for 24 hours to synchronize the cells and reduce basal steroidogenesis.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the starvation medium and add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation (Optional): To enhance steroid production, cells can be co-treated with a stimulating agent such as Angiotensin II (e.g., 100 nM) to primarily stimulate the aldosterone pathway or Forskolin (e.g., 10 µM) to stimulate the cAMP-dependent cortisol pathway.

-

Incubation: Incubate the cells with the inhibitor and optional stimulant for 24-48 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for steroid analysis.

-

Steroid Quantification: Analyze the concentrations of cortisol and aldosterone in the collected supernatants using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percent inhibition of cortisol and aldosterone production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Gene Expression Analysis by qRT-PCR

-

Cell Lysis and RNA Extraction: After collecting the supernatant, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for the target genes (CYP11B1, CYP11B2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

-

Primer Sequences:

-

Human CYP11B1: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).

-

Human CYP11B2: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).

-

Human GAPDH: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).

-

-

Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to verify product specificity.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of CYP11B1 and CYP11B2 in response to this compound treatment, normalized to the reference gene and compared to the vehicle control.

Conclusion

This compound is a highly potent and selective inhibitor of CYP11B1 with a promising preclinical profile. The use of adrenal cell lines, particularly NCI-H295R, is indispensable for the in vitro characterization of its cellular activity, selectivity, and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel CYP11B1 inhibitors.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human and Murine Cell Lines for Adrenocortical Carcinoma and Pheochromocytoma [mdpi.com]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

Methodological & Application

Application Notes and Protocols for Cyp11B1-IN-2 in In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp11B1 (cytochrome P450 11B1), also known as 11β-hydroxylase, is a critical enzyme in the steroid biosynthesis pathway, responsible for the final step of cortisol production in the adrenal cortex.[1] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1] Dysregulation of Cyp11B1 activity and subsequent excess cortisol levels are implicated in various pathological conditions, including Cushing's syndrome and metabolic diseases. Therefore, inhibitors of Cyp11B1 are of significant interest for therapeutic development.

Cyp11B1-IN-2 is a potent and selective inhibitor of Cyp11B1. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro enzyme inhibition assay to evaluate the inhibitory activity of this compound and other potential inhibitors against human Cyp11B1.

Mechanism of Action and Data Presentation

This compound acts as a competitive inhibitor of the Cyp11B1 enzyme, binding to its active site and preventing the substrate from binding, thereby blocking the production of cortisol.[1] The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| Human Cyp11B1 | 9 |

| Rat Cyp11B1 | 25 |

Data sourced from publicly available information.

Signaling Pathway

The following diagram illustrates the role of Cyp11B1 in the steroid biosynthesis pathway.

Caption: Steroid biosynthesis pathway highlighting the role of Cyp11B1.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro Cyp11B1 enzyme inhibition assay.

Caption: Experimental workflow for the Cyp11B1 in vitro inhibition assay.

Experimental Protocols

Materials and Reagents

-

Recombinant human Cyp11B1 enzyme

-

This compound

-

11-Deoxycortisol (Substrate)

-

NADPH

-

Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

Cortisol ELISA kit

-

96-well microplates

-

Microplate reader

Preparation of Reagents

-

Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 10 mM MgCl2.

-

Substrate Solution: Prepare a stock solution of 11-deoxycortisol in DMSO. Dilute the stock solution with assay buffer to the desired final concentration (e.g., 2 µM).

-

Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to obtain a range of inhibitor concentrations. Further dilute these solutions in assay buffer to the final desired concentrations for the assay.

-

Enzyme Solution: Dilute the recombinant human Cyp11B1 enzyme in cold assay buffer to the desired concentration (e.g., 5-10 nM).

-

NADPH Solution: Prepare a fresh solution of NADPH in assay buffer (e.g., 10 mM).

In Vitro Enzyme Inhibition Assay Protocol

-

Assay Plate Preparation:

-

Add 2 µL of the diluted inhibitor solutions (or DMSO for the control) to the wells of a 96-well microplate.

-

Add 178 µL of the enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

The final reaction volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Reaction:

-

Terminate the reaction by adding 50 µL of a stop solution (e.g., 0.5 M HCl).

-

-

Detection of Cortisol:

Data Analysis

-

Calculate Percent Inhibition:

-

Determine the percentage of Cyp11B1 inhibition for each inhibitor concentration using the following formula:

where:

-

Signal_Inhibitor is the signal from the wells containing the inhibitor.

-

Signal_Control is the signal from the wells containing DMSO instead of the inhibitor.

-

Signal_Blank is the signal from wells with no enzyme.

-

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Contamination of reagents or enzyme. | Use fresh, high-purity reagents. Handle enzyme carefully on ice. |

| Low enzyme activity | Improper storage of enzyme. Incorrect assay conditions. | Store enzyme at -80°C. Optimize pH, temperature, and incubation time. |

| High variability between replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure consistent timing for all steps. |

| Incomplete inhibition at high inhibitor concentrations | Inhibitor precipitation. | Check the solubility of the inhibitor in the assay buffer. Adjust DMSO concentration if necessary (typically ≤1%). |

Conclusion

This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to assess the potency of this compound. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the inhibitory activity of this and other compounds targeting Cyp11B1, aiding in the discovery and development of new therapeutics for cortisol-related disorders.

References

Application Notes and Protocols: Cyp11B1-IN-2 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and experimental protocols for the selective 11β-hydroxylase (CYP11B1) inhibitor, Cyp11B1-IN-2 (also identified as compound 7aa). While this document details the available in vivo studies, it is important to note that published research to date has focused on the compound's effect on cortisol reduction in normotensive animal models. Specific studies on the administration of this compound in animal models of hypertension have not yet been identified in the public domain. However, the information provided herein serves as a foundational resource for designing such studies.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of CYP11B1, the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1] Due to its high selectivity, it presents a promising therapeutic candidate for diseases characterized by cortisol excess, such as Cushing's syndrome. Inhibition of CYP11B1 can also be a therapeutic strategy for certain forms of hypertension, as the resulting accumulation of 11-deoxycortisol can have mineralocorticoid activity, and selective inhibitors are sought to avoid this.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound (compound 7aa) based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Selectivity vs. CYP11B2 | Reference |

| CYP11B1 | Human | 9 | 125-fold | [3][4] |

| CYP11B1 | Rat | 25 | - | [1] |

| CYP11B2 | Human | 1125 | - | [3][4] |

Table 2: In Vitro Selectivity Profile of this compound against other CYP Enzymes

| CYP Isoform | IC50 (µM) | Reference |

| CYP1A2 | >10 | [1] |

| CYP2C9 | >10 | [1] |

| CYP2C19 | >10 | [1] |

| CYP3A4 | >10 | [1] |

| CYP2D6 | >10 | [1] |

| CYP2E1 | >10 | [1] |

Table 3: In Vivo Efficacy of Oral this compound in Male Sprague-Dawley Rats

| Dose (mg/kg) | Effect on Plasma Cortisol | Reference |

| 25 | Reduced from 376 ± 22 ng/L to 28 ± 5 ng/L | [1] |

Table 4: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) | Reference |

| Cmax | - | 12,686 µg/L | [1] |

| T½ (half-life) | ~4.5 h | ~4.5 h | [1] |

| Bioavailability (F%) | - | Not Reported | [1] |

Signaling Pathway and Experimental Workflow

Cyp11B1 Signaling Pathway in Steroidogenesis

Caption: Steroidogenesis pathway highlighting the role of CYP11B1 and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

In Vivo Cortisol Reduction Study in Rats

This protocol is based on the methodology described by Yin et al. (2022).[4]

1. Animal Model:

-

Male Sprague-Dawley rats.

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for an acclimatization period of at least one week before the experiment.

2. Drug Formulation and Administration:

-

Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

-

Administer a single oral dose of 25 mg/kg body weight via gavage.

-

A vehicle control group should receive the same volume of the vehicle alone.

3. Blood Sampling and Analysis:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Determine plasma cortisol concentrations using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Protocol for Hypertension Models (General Guidance)

As no specific studies using this compound in hypertension models are available, the following is a general protocol that can be adapted.

1. Induction of Hypertension:

-

Deoxycorticosterone Acetate (DOCA)-Salt Model:

-

Uninephrectomize rats or mice under anesthesia.

-

Implant a subcutaneous pellet of DOCA (e.g., 50 mg for rats).

-

Provide 1% NaCl and 0.2% KCl in the drinking water.

-

-

Angiotensin II (Ang II) Infusion Model:

-

Implant osmotic minipumps for continuous subcutaneous infusion of Ang II at a pressor dose (e.g., 200-400 ng/kg/min for rats).

-

2. Drug Administration:

-

Following the induction of hypertension (typically 2-4 weeks), begin daily administration of this compound or vehicle via oral gavage at the desired dose(s).

3. Blood Pressure Measurement:

-

Monitor systolic and diastolic blood pressure regularly using either non-invasive (tail-cuff) or invasive (telemetry) methods. Telemetry is considered the gold standard for continuous and stress-free measurements.

4. Biochemical Analysis:

-

At the end of the study, collect blood and tissues for analysis of:

-

Plasma levels of cortisol, aldosterone, 11-deoxycortisol, and corticosterone.

-

Electrolyte concentrations (sodium, potassium).

-

Markers of cardiac and renal damage (e.g., fibrosis, hypertrophy).

-

Logical Relationship of CYP11B1 Inhibition in Hypertension

Caption: Potential mechanism of action of Cyp11B1 inhibition on blood pressure regulation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CYP11B1 with demonstrated in vivo efficacy in reducing cortisol levels in rats. While its direct effects on hypertension in animal models have not been reported, its mechanism of action suggests a potential role in modulating blood pressure. The protocols and data presented here provide a solid foundation for researchers to design and conduct studies to investigate the therapeutic potential of this compound in the context of hypertension. Careful monitoring of blood pressure, electrolyte balance, and the full steroid profile will be crucial in such investigations.

References

Application Note: Quantitative Analysis of Cyp11B1-IN-2 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cyp11B1-IN-2 in human plasma. This compound is a potent and selective inhibitor of 11β-hydroxylase (Cyp11B1), a key enzyme in cortisol biosynthesis. This method is suitable for pharmacokinetic studies and research applications in drug development. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction